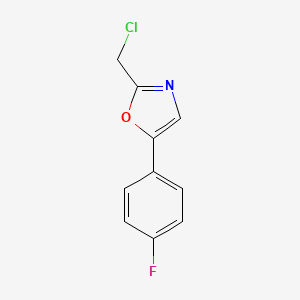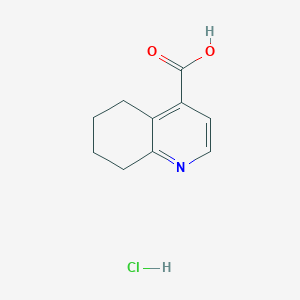
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH . It has a molecular weight of 213.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10 (13)8-5-6-11-9-4-2-1-3-7 (8)9;/h5-6H,1-4H2, (H,12,13);1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in various studies . For example, the reaction of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine and N -ethyl-, phenyl-, pentafluorophenyl-, and tosylhydrazines resulted in the formation of substituted [1, 2]oxazino [5,4,3- de ]quinolines and pyrido [4,3,2- de ]cinnolines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.66 . More detailed properties such as boiling point, critical temperature, critical pressure, and density can be found in specialized databases like the NIST Web Thermo Tables .Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
Research by Carling et al. (1992) explores derivatives of 2-Carboxy-1,2,3,4-tetrahydroquinoline, focusing on their role as antagonists for the glycine site on the NMDA receptor. These compounds, inspired by kynurenic acid, demonstrate the importance of the 4-position substituent in restoring antagonist activity. The study highlights the significance of conformational effects and the positioning of hydrogen-bond-accepting groups for binding affinity (Carling et al., 1992).
Photolabile Protecting Groups
Fedoryak and Dore (2002) describe the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater efficiency and sensitivity for multiphoton-induced photolysis than other photolabile groups, highlighting its utility in vivo for caging biological messengers (Fedoryak & Dore, 2002).
Hydrogen-Bonded Structures
Smith et al. (2008) investigate the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines, revealing one-dimensional hydrogen-bonded chain structures. This study underscores the versatility of quinoline derivatives in forming low-dimensional hydrogen-bonded structures, essential for understanding molecular interactions (Smith et al., 2008).
Synthetic Methodologies and Chemical Properties
- Al-Huniti et al. (2007) and Kandinska et al. (2006) focus on the synthesis of tetrahydroquinoline derivatives, exploring their synthetic pathways and chemical properties. These studies contribute to the broader understanding of tetrahydroquinoline chemistry and its potential applications in various fields (Al-Huniti et al., 2007); (Kandinska et al., 2006).
Antibacterial Activities
- Research on temafloxacin hydrochloride and its analogs by Chu et al. (1991) evaluates the antibacterial activities of these compounds, contributing to the development of new antibacterial agents. This research underscores the potential of tetrahydroquinoline derivatives in combating bacterial infections (Chu et al., 1991).
Molecular Magnets and Crystal Structures
- Studies by Gao et al. (2017) and Li et al. (2013) delve into the synthesis, crystal structures, and magnetic properties of tetrahydroquinoline derivatives. These works highlight the application of tetrahydroquinoline compounds in materials science, particularly in designing new single-molecule magnets and elucidating the relationship between molecular structure and physical properties (Gao et al., 2017); (Li et al., 2013).
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDLJVPBPDRUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

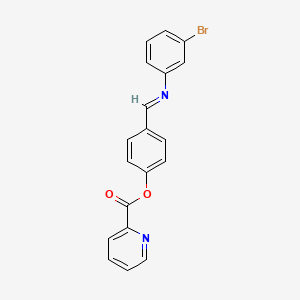
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)
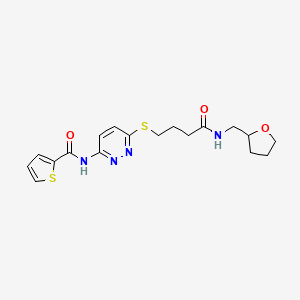
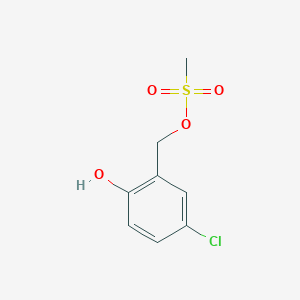

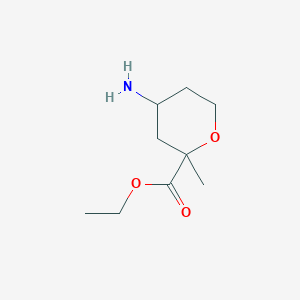
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
